Cyclopentanone, 2-(1-methylpropyl)-
CAS No.: 6376-92-7
Cat. No.: VC18517103
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6376-92-7 |
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Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | 2-butan-2-ylcyclopentan-1-one |
Standard InChI | InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3 |
Standard InChI Key | WVPBKXPDHMXIKD-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C1CCCC1=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Cyclopentanone, 2-(1-methylpropyl)- is systematically named 2-butan-2-ylcyclopentan-1-one under IUPAC guidelines. Its structure consists of a cyclopentanone ring substituted at the 2-position with a sec-butyl group (). The compound’s stereochemistry and branching influence its reactivity and physical properties .
Key identifiers:
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SMILES:
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InChIKey:
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CAS Registry Number: 6376-92-7
Physicochemical Properties
The compound’s properties are critical for its handling and application in industrial processes:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 140.22 g/mol | |
Boiling Point | Not reported | – |
Density | 0.91 g/cm³ (estimated) | |
Topological Polar Surface Area | 17.10 Ų | |
LogP (Partition Coefficient) | 2.30 |
The relatively low polar surface area and moderate LogP value suggest favorable lipid solubility, which correlates with its absorption potential in biological systems .
Synthesis and Industrial Production
Patent-Based Synthesis Method
A patented preparation method (CN103333070B) outlines an efficient route using dimethyl adipate and sodium methoxide in -dimethylformamide (DMF) :
Reaction Steps:
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Condensation: DMF (1000–1100 kg) and sodium methoxide (120–140 kg) are stirred at 90–110°C.
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Dropwise Addition: Dimethyl adipate (300–500 kg) is added, followed by reflux for 8–10 hours.
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Work-Up: Solvent removal under reduced pressure, acidification with HCl, and extraction with toluene.
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Purification: Vacuum distillation yields the final product with a reported purity of 99% .
Chemical Equation:
Process Optimization
Key parameters for maximizing yield:
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Temperature Control: Maintaining 90–110°C prevents side reactions.
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Solvent Selection: DMF enhances reaction kinetics due to its high polarity and boiling point.
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Byproduct Management: Methanol, a byproduct, is condensed and recovered, reducing waste .
Physicochemical and Pharmacokinetic Properties
ADMET Profile
Predicted using admetSAR 2.0, the compound exhibits the following pharmacokinetic characteristics :
Property | Prediction | Probability |
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Human Intestinal Absorption | High | 99.66% |
Blood-Brain Barrier Penetration | High | 87.50% |
CYP450 Inhibition (3A4) | Non-inhibitory | 97.41% |
Carcinogenicity | Non-carcinogenic | 89.00% |
These properties suggest suitability for topical formulations but warrant caution in systemic applications due to high CNS penetration.
Spectroscopic Characterization
Gas Chromatography (GC) Data (NIST WebBook) :
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Retention Index (DB-Wax column): 1128
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Carrier Gas: Helium
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Temperature Ramp: 50°C to 230°C at 3°C/min
This data is critical for quality control in industrial batches.
Future Research Directions
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Toxicological Studies: In vivo assays to validate ADMET predictions.
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Green Synthesis: Exploring biocatalytic routes to replace DMF.
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Advanced Formulations: Nanoencapsulation for controlled release in pharmaceuticals.
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